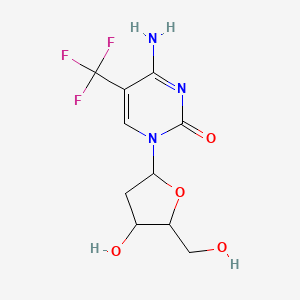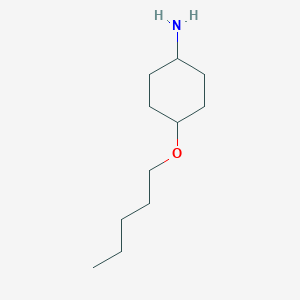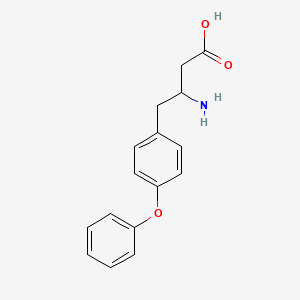
Eseroline, dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eseroline, dimethylcarbamate is a compound that acts as an opioid agonist. It is a metabolite of the acetylcholinesterase inhibitor physostigmine. Unlike physostigmine, the acetylcholinesterase inhibition produced by eseroline is weak and easily reversible. it produces fairly potent analgesic effects mediated through the μ-opioid receptor .
Métodos De Preparación
The synthesis of eseroline, dimethylcarbamate typically involves the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. This method is environmentally benign and avoids the use of hazardous materials like phosgene . The reaction proceeds as follows:
RNH2+R′OCOOR′→cat.RNHC(O)OR′+R′OH
where R’ can be alkyl or aryl groups. The iron-chrome catalyst TZC-3/1 is found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate with an 80% selectivity at 150°C .
Análisis De Reacciones Químicas
Eseroline, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include dimethyl carbonate, various amines, and catalysts like Fe₂O₃/SiO₂.
Aplicaciones Científicas De Investigación
Eseroline, dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Its analgesic properties make it a candidate for pain management research.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
Eseroline, dimethylcarbamate exerts its effects by acting as an opioid agonist. It binds to the μ-opioid receptor, producing analgesic effects. Additionally, it weakly inhibits acetylcholinesterase, which can contribute to its pharmacological profile . The molecular targets involved include the μ-opioid receptor and acetylcholinesterase .
Comparación Con Compuestos Similares
Eseroline, dimethylcarbamate can be compared with other similar compounds such as:
Physostigmine: Unlike eseroline, physostigmine has strong acetylcholinesterase inhibition.
Norpyridostigmine: This compound also inhibits acetylcholinesterase but has different pharmacokinetic properties.
Norneostigmine: Similar to norpyridostigmine, it inhibits acetylcholinesterase and has been studied for its ability to cross the blood-brain barrier. Eseroline’s uniqueness lies in its combination of weak acetylcholinesterase inhibition and potent analgesic effects.
Propiedades
IUPAC Name |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHMWLMDASQDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)
![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)


![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)




![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)
